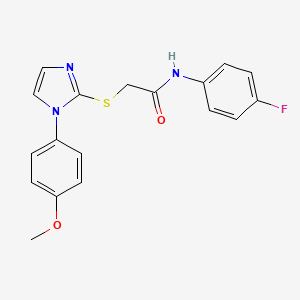

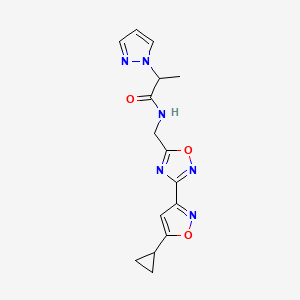

![molecular formula C7H3ClN4 B2458832 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile CAS No. 1020036-55-8](/img/structure/B2458832.png)

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile” is a chemical compound with the CAS Number: 1020036-55-8 . It has a molecular weight of 178.58 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile” is 1S/C7H3ClN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antimalarial Agents

Compounds bearing the [1,2,4]triazolo[4,3-a]pyridine structure have been studied for their potential as antimalarial agents . In particular, a series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment were designed and evaluated for their antimalarial activity in vitro against Plasmodium falciparum . Two compounds showed good antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Antifungal Activity

Several new [1,2,4]triazolo[4,3-a]pyridines have been found to show excellent antifungal activities against various fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus and Candida albicans .

Insecticidal Activity

While not directly related to “3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile”, it’s worth noting that [1,2,4]triazolo[4,3-a]pyridines have also been studied for their insecticidal activity .

Synthesis of Customized Glycoconjugates

The [1,2,4]triazolo[4,3-a]pyridine structure has been used in the synthesis of customized glycoconjugates . These glycoconjugates have a wide range of applications in biocatalysis .

Drug Discovery Programs

Triazolo[4,3-a]pyridine derivatives have a wide range of biological activities, which are important in drug discovery programs . They have been studied for their antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function .

Mode of Action

It is suggested that the compound may interact with its targets through the 1,2,4-triazolo[4,3-a]pyridine ring .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Compounds with similar structures have shown inhibitory activities against certain cell lines .

Eigenschaften

IUPAC Name |

3-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDGIFWKGMFJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2Cl)C=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

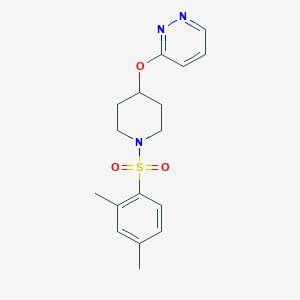

![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2458750.png)

![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)

![2-[1-(acetamidomethyl)cyclohexyl]acetic Acid](/img/structure/B2458755.png)

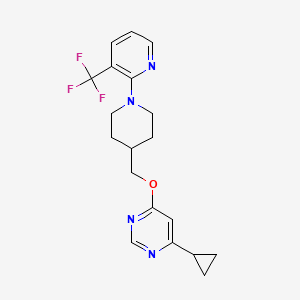

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2458757.png)

![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)

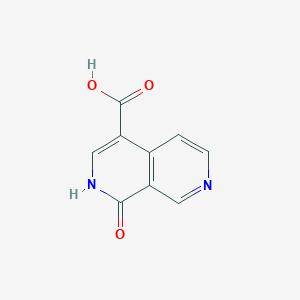

![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)

![5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2458768.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2458770.png)